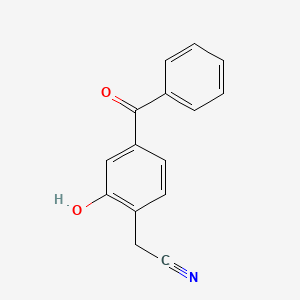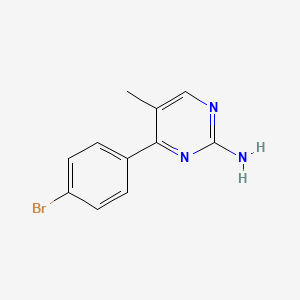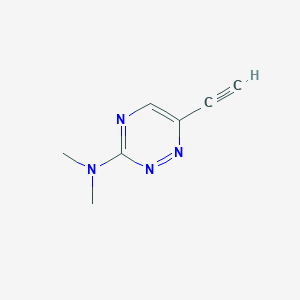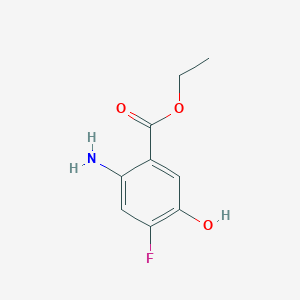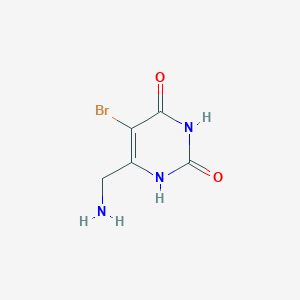
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group at the 6-position and a bromine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the aminomethyl group. One common method involves the bromination of pyrimidine-2,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting 5-bromopyrimidine-2,4-dione is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyrimidine derivatives.
Oxidation and Reduction: Formation of imines or primary amines.
Condensation Reactions: Formation of Schiff bases or other condensation products.
科学研究应用
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis or enzyme inhibition.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
作用机制
The mechanism of action of 6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes involved in nucleic acid synthesis or by binding to specific receptors or proteins. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding or other non-covalent interactions.
相似化合物的比较
Similar Compounds
5-Bromopyrimidine-2,4(1H,3H)-dione: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity and biological activity.
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom, which may reduce its potential for halogen bonding and other interactions.
Uniqueness
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the aminomethyl and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
属性
CAS 编号 |
802895-55-2 |
|---|---|
分子式 |
C5H6BrN3O2 |
分子量 |
220.02 g/mol |
IUPAC 名称 |
6-(aminomethyl)-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6BrN3O2/c6-3-2(1-7)8-5(11)9-4(3)10/h1,7H2,(H2,8,9,10,11) |
InChI 键 |
KYJQBLUTZXRUFW-UHFFFAOYSA-N |
规范 SMILES |
C(C1=C(C(=O)NC(=O)N1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




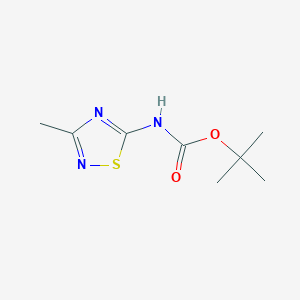


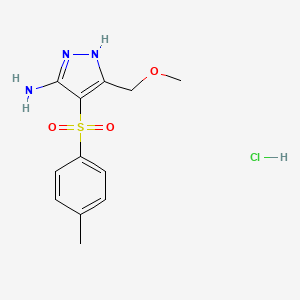
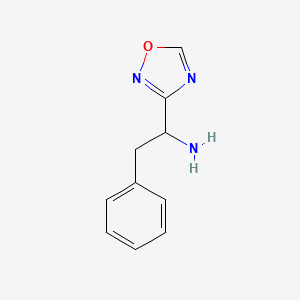
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)
